molecular formula C19H15ClN3O2- B13056919 (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate

Cat. No.: B13056919
M. Wt: 352.8 g/mol
InChI Key: YRTMZLABHIVERH-UHFFFAOYSA-M
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Description

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an imidazo[1,2-a]pyridine ring, and a cyclopropanecarboxylate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the imidazo[1,2-a]pyridine ring.

    Formation of the cyclopropanecarboxylate moiety: This can be done through a cyclopropanation reaction, where a carboxylate group is added to a cyclopropane ring.

    Final coupling reaction: The final step involves coupling the previously formed intermediates under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may act on specific molecular targets, leading to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: A folic acid antagonist used in cancer therapy.

    Aminopterin: A compound similar to methotrexate with potent but more toxic effects.

Uniqueness

(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate is unique due to its specific structural features, such as the combination of a chlorophenyl group, an imidazo[1,2-a]pyridine ring, and a cyclopropanecarboxylate moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15ClN3O2-

Molecular Weight

352.8 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino]cyclopropane-1-carboxylate

InChI

InChI=1S/C19H16ClN3O2/c1-12-6-9-23-15(11-21-19(7-8-19)18(24)25)17(22-16(23)10-12)13-2-4-14(20)5-3-13/h2-6,9-11H,7-8H2,1H3,(H,24,25)/p-1

InChI Key

YRTMZLABHIVERH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=NC3(CC3)C(=O)[O-])C4=CC=C(C=C4)Cl

Origin of Product

United States

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